molecular formula C16H20Cl3NO3 B11085855 3-[2,6,6-trimethyl-4-oxo-3-(2,2,2-trichloroethyl)-4,5,6,7-tetrahydro-1H-indol-1-yl]propanoic acid

3-[2,6,6-trimethyl-4-oxo-3-(2,2,2-trichloroethyl)-4,5,6,7-tetrahydro-1H-indol-1-yl]propanoic acid

Cat. No.: B11085855
M. Wt: 380.7 g/mol
InChI Key: DSKZRYRDERKMLX-UHFFFAOYSA-N
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Description

3-[2,6,6-trimethyl-4-oxo-3-(2,2,2-trichloroethyl)-4,5,6,7-tetrahydro-1H-indol-1-yl]propanoic acid: is a chemical compound with the empirical formula C₁₂H₁₅NO₃ and a molecular weight of 221.25 g/mol . It belongs to the class of indole derivatives and features a unique structure with both aromatic and aliphatic moieties.

Preparation Methods

Synthetic Routes:: The synthesis of this compound involves several steps. One common synthetic route starts with the condensation of 2,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylic acid with 2,2,2-trichloroethylamine. The resulting intermediate undergoes further transformations to yield the target compound.

Reaction Conditions:: The specific reaction conditions may vary, but typically involve refluxing the reactants in an appropriate solvent (such as dichloromethane or ethanol) with a suitable acid catalyst. Isolation and purification steps follow to obtain the pure product.

Industrial Production:: While industrial-scale production methods are not widely documented, research laboratories often synthesize this compound for scientific investigations.

Chemical Reactions Analysis

Reactivity::

    Oxidation: The carbonyl group in the compound can undergo oxidation reactions.

    Reduction: Reduction of the keto group may yield the corresponding alcohol.

    Substitution: The chlorine atoms on the trichloroethyl group are potential sites for substitution reactions.

Common Reagents and Conditions::

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Alkyl halides or nucleophiles.

Major Products:: The major products depend on the specific reaction conditions. Oxidation may yield carboxylic acid derivatives, while reduction leads to alcohols.

Scientific Research Applications

Chemistry::

    Building Block: Researchers use this compound as a building block for more complex molecules due to its unique indole structure.

    Pharmaceuticals: It serves as a precursor for drug development.

Biology and Medicine::

    Biological Studies: Scientists explore its interactions with biological targets.

    Anticancer Research: Some studies investigate its potential as an anticancer agent.

Industry::

    Fine Chemicals: Industries may use it in the synthesis of specialized chemicals.

Mechanism of Action

The exact mechanism by which this compound exerts its effects remains an active area of research. It likely interacts with specific receptors or enzymes, affecting cellular processes.

Comparison with Similar Compounds

While there are no direct analogs, compounds with similar indole or carboxylic acid moieties may share some properties. Notable related compounds include:

Properties

Molecular Formula

C16H20Cl3NO3

Molecular Weight

380.7 g/mol

IUPAC Name

3-[2,6,6-trimethyl-4-oxo-3-(2,2,2-trichloroethyl)-5,7-dihydroindol-1-yl]propanoic acid

InChI

InChI=1S/C16H20Cl3NO3/c1-9-10(6-16(17,18)19)14-11(20(9)5-4-13(22)23)7-15(2,3)8-12(14)21/h4-8H2,1-3H3,(H,22,23)

InChI Key

DSKZRYRDERKMLX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(N1CCC(=O)O)CC(CC2=O)(C)C)CC(Cl)(Cl)Cl

Origin of Product

United States

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